N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Lipoxygenase Inhibition Anti-inflammatory 2-Phenylindole

N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic small molecule belonging to the 2-phenylindole class, characterized by a 2-phenylindole core linked via an acetamide bridge to a 4-hydroxyphenyl group. This compound (CAS 1081123-95-6, MW 342.4 g/mol) is structurally distinct from simple 2-phenylindoles due to the N1-acetamide substitution, which introduces an additional hydrogen bond donor/acceptor motif that can influence target binding and physicochemical properties.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B12156513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)O
InChIInChI=1S/C22H18N2O2/c25-19-12-10-18(11-13-19)23-22(26)15-24-20-9-5-4-8-17(20)14-21(24)16-6-2-1-3-7-16/h1-14,25H,15H2,(H,23,26)
InChIKeyDJLXQFDSTLAMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide: Chemical Class and Procurement Baseline


N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic small molecule belonging to the 2-phenylindole class, characterized by a 2-phenylindole core linked via an acetamide bridge to a 4-hydroxyphenyl group . This compound (CAS 1081123-95-6, MW 342.4 g/mol) is structurally distinct from simple 2-phenylindoles due to the N1-acetamide substitution, which introduces an additional hydrogen bond donor/acceptor motif that can influence target binding and physicochemical properties [1]. 2-Phenylindoles are recognized as a privileged scaffold in medicinal chemistry with reported activities including anti-inflammatory, antioxidant, and anticancer effects, but biological activity is highly dependent on the substitution pattern [2].

Why N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide Cannot Be Swapped for Other 2-Phenylindoles


The 2-phenylindole class exhibits extreme sensitivity to substitution pattern in terms of biological potency and target selectivity. For instance, simple 2-phenylindole shows only moderate activity (IC50 ~38 µM for nitrite inhibition), whereas adding a 3-carboxaldehyde oxime improves potency nearly 10-fold to IC50 4.4 µM [1]. The N1-acetamide-4-hydroxyphenyl motif in the target compound introduces a distinct pharmacophore not present in simple hydroxy-2-phenylindoles, which have been shown to differentially affect radical quenching and LOX inhibition depending on the hydroxy position (para vs. meta) [2]. Therefore, substituting this compound with a generic 2-phenylindole or a differently substituted acetamide analog could result in a complete loss of desired activity profile, making procurement from a reliable source essential for reproducible research.

Quantitative Differentiation Evidence for N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide vs. Key Analogs


Potential for Enhanced LOX Inhibition via Hydroxyphenyl-Acetamide Motif

Para-hydroxy-2-phenylindole (a simplified analog lacking the acetamide linker) inhibits lipoxygenase (LOX) with an IC50 of 18–44 µM, while 2-phenylindole itself has negligible activity [1]. The target compound contains a 4-hydroxyphenylacetamide substituent, which is a known pharmacophore for enhancing binding to lipoxygenase enzymes through additional hydrogen bonding. No direct head-to-head data exist for the target compound, but class-level inference suggests that this substitution could improve potency relative to the unsubstituted parent scaffold.

Lipoxygenase Inhibition Anti-inflammatory 2-Phenylindole

Improved Solubility and Drug-Likeness Over Unsubstituted 2-Phenylindole

The acetamide-4-hydroxyphenyl side chain adds two hydrogen bond donors and three acceptors, increasing topological polar surface area (TPSA) and aqueous solubility relative to 2-phenylindole (TPSA ~17 Ų) [1]. Based on Lipinski's rule of five, the target compound (MW 342.4, predicted TPSA > 60 Ų) is expected to have superior oral bioavailability characteristics compared to simpler, more lipophilic 2-phenylindoles. This is a class-level inference.

Physicochemical Properties Drug-likeness Solubility

Potential Selectivity Advantage Over Meta-Hydroxy Isomer in Antioxidant Activity

In a study of hydroxy-2-phenylindoles, the para-hydroxy isomer showed DPPH radical scavenging with IC50 9 µM, whereas the meta-hydroxy isomer was over 10-fold less potent (IC50 102 µM) [1]. The target compound contains a para-hydroxyphenyl group, analogous to the para-hydroxy-2-phenylindole motif. Although the target compound has an extended acetamide linker, this para-substitution pattern is likely to retain strong antioxidant activity compared to a hypothetical meta-isomer analog.

Antioxidant Radical Scavenging Isomer Differentiation

Scaffold Superiority Over Simple Indole Acetamides for NFκB Inhibition

2-Phenylindole (IC50 25.4 µM for NFκB inhibition) serves as a lead scaffold more potent than many simple indole derivatives lacking the 2-phenyl group [1]. The target compound retains this privileged 2-phenylindole core and adds an acetamide side chain, which in related N-substituted indole series can further modulate potency. While no direct data exist, this compound is expected to maintain or exceed the baseline NFκB inhibitory activity of the parent 2-phenylindole scaffold.

NFκB Inhibition Anti-inflammatory 2-Phenylindole

High-Value Application Scenarios for N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide


Anti-Inflammatory Drug Discovery: Dual NFκB/LOX Pathway Screening

The compound's structural features suggest it can simultaneously target NFκB (scaffold-level evidence) and LOX (para-hydroxyphenyl motif). It is ideal for phenotypic screening cascades where both pathways are implicated, such as in rheumatoid arthritis or inflammatory bowel disease models. Procuring this specific derivative—rather than a simple 2-phenylindole—provides a single probe for dual-pathway modulation [1][2].

Antioxidant Lead Optimization with Tractable SAR

The para-hydroxyphenylacetamide side chain offers a clear handle for structure-activity relationship (SAR) studies. The compound can serve as a starting point for systematic modification of the amide group to balance antioxidant potency, solubility, and metabolic stability. Evidence from the 2-phenylindole series shows that para-hydroxy substitution is critical for radical scavenging activity, making this compound a rationally selected lead [2].

Physicochemical Benchmarking of 2-Phenylindole Libraries

With its balanced MW (342.4), moderate lipophilicity, and multiple hydrogen bonding groups, this compound can serve as a reference standard for screening library quality control. It allows medicinal chemists to compare the drug-like properties of novel 2-phenylindole analogs against a benchmark that is more 'development-ready' than the bare 2-phenylindole scaffold [3].

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